Home > Products > Screening Compounds P145520 > 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline - 41493-63-4

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline

Catalog Number: EVT-13819834
CAS Number: 41493-63-4
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2-chloro-6-methoxy-4-phenyl-quinoline as a precursor.
  2. Reagents: Common reagents include phosphorous oxychloride (POCl₃) for chlorination and various acyl hydrazides for the formation of the triazole ring.
  3. Reaction Conditions: The reactions are generally carried out under reflux conditions in a nitrogen atmosphere to prevent oxidation.
  4. Purification: After synthesis, the products are purified using silica gel column chromatography.

For example, one method involves refluxing 2-chloro-6-methoxy-4-phenyl-quinoline with substituted acyl hydrazides in n-butanol for an extended period (20-40 hours) to yield the desired triazoloquinoline derivative .

Molecular Structure Analysis

The molecular structure of 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline can be represented with the following details:

  • Chemical Formula: C₁₄H₁₁N₃O
  • Molecular Weight: 241.26 g/mol
  • Structural Features:
    • The compound consists of a quinoline moiety fused with a triazole ring.
    • The methoxy group (-OCH₃) is located at the 7-position of the quinoline structure.

The structural representation can be visualized through molecular modeling tools that depict both 2D and 3D configurations .

Chemical Reactions Analysis

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the methoxy group allows for nucleophilic substitution reactions.
  2. Cyclization Reactions: The triazole ring can undergo cyclization with other electrophiles to form more complex derivatives.
  3. Hydrogen Bonding Interactions: The nitrogen atoms in the triazole ring can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets.

These reactions are crucial for the development of derivatives with enhanced biological activities or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline primarily involves:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in neurological pathways.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, altering synaptic transmission.
  • Anticonvulsant Activity: Studies indicate that it exhibits anticonvulsant properties by modulating neurotransmitter release and enhancing inhibitory signals in the central nervous system.

Quantitative data from pharmacological studies suggest that these mechanisms contribute significantly to its therapeutic effects against seizures and other neurological disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline include:

  • Melting Point: Approximately 120-134 °C depending on purity.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform but less soluble in water.
  • Spectroscopic Data:
    • Infrared Spectroscopy (IR) shows characteristic peaks for C=N (around 1610 cm⁻¹) and C-O-C (around 1025 cm⁻¹).
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about hydrogen environments within the molecule.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline has several scientific applications:

  1. Pharmaceutical Development: Due to its potential anticonvulsant properties, it is being investigated for use in treating epilepsy and other neurological disorders.
  2. Biological Research: It serves as a model compound for studying nitrogen-containing heterocycles and their interactions with biological macromolecules.
  3. Synthetic Chemistry: Its unique structure makes it a valuable intermediate in synthesizing more complex organic compounds.
Introduction to Triazoloquinoline Derivatives in Medicinal Chemistry

Historical Context of Quinoline-Based Anticonvulsant Agents

Quinoline's journey in neurology began with the antimalarial quinine, isolated from Cinchona bark, which exhibited notable effects on neuromuscular excitability and served as a structural prototype for early CNS-active agents. By the mid-20th century, systematic medicinal chemistry efforts identified the quinoline nucleus as a versatile platform for anticonvulsant development. Unsubstituted quinoline itself demonstrated intrinsic GABAergic modulation, though with suboptimal efficacy and tolerability. This prompted exploration of substituents at various positions, revealing that electron-donating groups (EDGs) at the 6-, 7-, and 8-positions significantly enhanced antiseizure activity while reducing neurotoxicity. Particularly, alkoxy substitutions (methoxy, ethoxy, benzyloxy) demonstrated superior pharmacological profiles, attributed to their combined electronic and steric effects on receptor binding [4].

Critical structure-activity relationship (SAR) studies established that 6-benzyloxy-3,4-dihydro-2(1H)-quinoline (compound I) exhibited promising activity in the maximal electroshock seizure (MES) test (ED₅₀ = 29.6 mg/kg) with minimal neurotoxicity (TD₅₀ >300 mg/kg). This discovery catalyzed efforts to optimize the scaffold through ring fusion strategies. The landmark development emerged with the synthesis of 7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline (compound II), which demonstrated a remarkable 1.7-fold increase in potency (ED₅₀ = 17.3 mg/kg) compared to its non-fused predecessor. Further optimization yielded 7-hexyloxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (compound III), achieving an exceptional ED₅₀ of 6.5 mg/kg alongside reduced toxicity (TD₅₀ = 228.2 mg/kg), validating the triazoloquinoline scaffold as a superior anticonvulsant pharmacophore [4]. These foundational discoveries established critical SAR principles that later informed the targeted development of 7-methoxy derivatives.

Table 1: Evolution of Key Quinoline-Based Anticonvulsant Agents Leading to Triazoloquinolines

CompoundCore StructureKey SubstituentsMES ED₅₀ (mg/kg)TD₅₀ (mg/kg)Reference
QuinineQuinolineNatural alkaloidInactive- [7]
6-Benzyloxy-3,4-dihydro-2(1H)-quinolineSimple quinoline6-OBn29.6>300 [4]
7-Benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolineDihydrotriazoloquinoline7-OBn17.3>300 [4]
7-Hexyloxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinolineTriazoloquinoline7-OHex, 5-Ph6.5228.2 [4]
6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-a][2,3]benzodiazepine (RD-4)Triazolobenzodiazepine (Quinoline-related)6-(4-MeOPh)Comparable to diazepamLow neurotoxicity [6]

Emergence of [1,2,4]Triazolo[4,3-a]quinoline Scaffolds in Drug Discovery

The strategic fusion of a 1,2,4-triazole ring to the quinoline core at the [4,3-a] position generates a condensed heterocyclic system with enhanced molecular recognition properties. This hybridization significantly expands the pharmacological versatility of the parent quinoline, enabling interactions with diverse biological targets beyond anticonvulsant applications. The scaffold's planar configuration facilitates intercalation into DNA helices and π-π stacking within enzyme active sites, while the triazole nitrogen atoms serve as hydrogen bond acceptors/donors, enhancing binding affinity [1]. Molecular docking studies on DNA-intercalating triazoloquinoxalines (structurally analogous to triazoloquinolines) revealed that the triazole moiety forms critical hydrogen bonds with nucleotide bases, stabilizing the intercalation complex and contributing to potent anticancer activity, particularly against MCF-7 breast cancer cells (IC₅₀ values reaching 17.12 μM for optimized derivatives) [1].

The scaffold's utility extends prominently into kinase inhibition, exemplified by derivatives targeting c-Met and VEGFR-2—tyrosine kinases critically involved in tumor proliferation and angiogenesis. Researchers exploited the bioisosteric equivalence between quinoline and triazolopyrazine (a closely related scaffold) to design potent dual inhibitors. Compound 17l ([1,2,4]triazolo[4,3-a]pyrazine derivative) exhibited remarkable potency against A549, MCF-7, and Hela cancer cell lines (IC₅₀ = 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 μM, respectively) and inhibited c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 μM). Molecular dynamics simulations confirmed that the triazolopyrazine core occupies the ATP-binding pocket similarly to the quinoline-based drug foretinib, validating the scaffold's suitability for kinase targeting [3]. Beyond oncology, the scaffold demonstrates CYP11B2 (aldosterone synthase) inhibition for cardiovascular applications. Pyridyl-substituted 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines, such as compound 26, achieved exceptional enzymatic inhibition (IC₅₀ = 4.2 nM) with >422-fold selectivity over CYP11B1 and significantly improved metabolic stability (t₁/₂ ≫ 120 min in human liver microsomes) compared to earlier dihydroquinoline inhibitors [5].

Rationale for Methoxy Substitution at Position 7: Structural and Pharmacodynamic Implications

Position 7 on the triazolo[4,3-a]quinoline scaffold represents a strategic locus for substitution, profoundly influencing electronic distribution, steric interactions, and overall pharmacodynamics. The introduction of a methoxy group (-OCH₃) at this position leverages multiple advantageous effects:

  • Electronic Modulation: The methoxy group acts as a strong electron-donating group (+R effect), increasing electron density across the fused ring system, particularly at positions 6 and 8. This enhanced electron density facilitates π-π stacking interactions with aromatic residues in target proteins (e.g., DNA bases, kinase ATP-binding sites) and improves hydrogen bond acceptor capacity of the triazole nitrogens. In anticonvulsant triazolobenzodiazepines structurally related to triazoloquinolines, the 4-methoxyphenyl substitution at position 6 significantly enhanced anxiolytic activity, attributed partly to improved receptor affinity via electronic effects [6].
  • Lipophilicity Optimization: The methoxy group provides a balanced increase in lipophilicity (π ≈ -0.02 for OCH₃ compared to H) without the excessive hydrophobicity associated with longer alkoxy chains (ethoxy, propoxy) or aromatic groups (benzyloxy). This optimal log P range enhances blood-brain barrier (BBB) penetration for CNS targets (e.g., anticonvulsants, anxiolytics) while maintaining sufficient aqueous solubility for oral bioavailability [4]. Derivatives bearing longer alkoxy chains (e.g., hexyloxy) demonstrated superior potency in MES tests but occasionally faced challenges with metabolic oxidation, which the more stable methoxy group mitigates.
  • Steric Tolerance and Conformational Stability: The compact size of the methoxy group minimizes steric hindrance within deep hydrophobic binding pockets. This contrasts favorably with bulkier substituents (e.g., phenyl, benzyl) that can impede optimal binding. Docking studies on DNA-intercalating agents revealed that substituents at position 7 project into the minor groove, where a methoxy group optimally fills available space and engages in van der Waals contacts without inducing DNA distortion [1].
  • Metabolic Resistance: Compared to longer alkyl chains or unsubstituted positions susceptible to rapid Phase I oxidation, the methoxy group demonstrates enhanced metabolic stability. While demethylation can occur, it proceeds slower than the ω- and β-oxidation of longer alkoxy chains. Pyridyl analogues of dihydrotriazoloquinolines demonstrated substantially improved microsomal stability (t₁/₂ > 120 min), a principle extendable to methoxy-substituted variants, which avoid vulnerable alkyl chains [5].

Table 2: Comparative Impact of Substituents at Key Positions on Triazolo[4,3-a]quinoline Bioactivity

PositionSubstituentPrimary EffectsExemplar BioactivityLimitations
7 (Methoxy Focus)-OCH₃ (Methoxy)Balanced lipophilicity; ↑ electron density; Metabolic stability; Optimal stericsAnticonvulsant (↓ MES ED₅₀); Anxiolytic (EPM test); DNA binding (↓ IC₅₀)Potential for slow O-demethylation
-H↓ Lipophilicity; ↓ Electronic effectsGenerally ↓ potency across multiple assaysRapid metabolism; Poor BBB penetration
-OC₆H₅ (Phenoxy)↑ Lipophilicity; Strong π-π stackingKinase inhibition (e.g., VEGFR-2 IC₅₀ ~ µM range)Risk of CYP-mediated aromatic hydroxylation
-(CH₂)₅CH₃ (Hexyloxy)↑↑ Lipophilicity; Enhanced membrane permeationHigh anticonvulsant potency (ED₅₀ ~6.5 mg/kg) [4]↑ Metabolic vulnerability (ω-oxidation); Potential toxicity
5-HMinimal steric hindranceVariable activity depending on other substituentsLimited target engagement
-Ph (Phenyl)↑ Hydrophobicity; π-π stacking; BulkEnhanced anticonvulsant activity (vs. H) [4]Risk of metabolic hydroxylation; ↑ Molecular weight
Fused RingDihydro (4,5-dihydro)↑ Flexibility; Altered planarityPotent CYP11B2 inhibition (IC₅₀ ~nM) [5]↓ DNA intercalation potential
Fully AromaticRigid planarity; Optimal DNA/enzyme intercalationStrong DNA binding (IC₅₀ ~35 µM) [1]Potential ↓ solubility

The convergence of these beneficial properties establishes the 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline as a highly optimized pharmacophore. Its versatility is evidenced by potent activity across diverse therapeutic areas: in CNS disorders, 6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-a][2,3]benzodiazepine (RD-4) demonstrated anxiolytic efficacy comparable to diazepam and tofisopam in the elevated plus maze test without significant muscle relaxant effects or cytotoxicity in HepG2 cells [6]. In oncology, methoxy-substituted triazoloquinoxaline analogues exhibited enhanced DNA intercalation (compound 12d: IC₅₀ = 35.33 ± 1.8 µM, nearly equipotent to doxorubicin) correlating with superior antiproliferative activity [1]. The scaffold's potential for multi-target engagement (DNA binding, kinase inhibition, CYP modulation) underscores its significance in modern medicinal chemistry, positioning the 7-methoxy variant as a cornerstone for future therapeutic innovation.

  • Compound Names Cited:
  • 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
  • [1,2,4]Triazolo[4,3-a]quinoxaline
  • [1,2,4]Triazolo[4,3-a]quinoline
  • [1,2,4]Triazolo[4,3-b]pyridazine
  • [1,2,4]Triazolo[3,4-a][2,3]benzodiazepine (RD-4)
  • [1,2,4]Triazolo[4,3-a]pyrazine
  • 4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinoline
  • Foretinib
  • Quinine
  • 6-Benzyloxy-3,4-dihydro-2(1H)-quinoline (Compound I)
  • 7-Benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline (Compound II)
  • 7-Hexyloxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (Compound III)
  • 6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-a][2,3]benzodiazepine (RD-4)
  • Compound 12d
  • Compound 17l
  • Compound 26

Properties

CAS Number

41493-63-4

Product Name

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline

IUPAC Name

7-methoxy-[1,2,4]triazolo[4,3-a]quinoline

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3

InChI Key

YPWVAGZCIUPOBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C=NN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.